3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide
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Overview
Description
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a sulfonyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring is synthesized by reacting 2,5-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Sulfonylation: The piperazine derivative is then sulfonylated using sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Thiophene Ring Formation: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-thiophenecarboxylic acid.
Coupling Reaction: The final step involves coupling the sulfonylated piperazine derivative with the thiophene ring and N-(4-methoxybenzyl)amine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine and thiophene rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide
- 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-ethoxybenzyl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-((4-(2,5-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(4-methoxybenzyl)thiophene-2-carboxamide exhibits unique properties due to the presence of the methoxybenzyl group. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C25H29N3O4S2 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-18-4-5-19(2)22(16-18)27-11-13-28(14-12-27)34(30,31)23-10-15-33-24(23)25(29)26-17-20-6-8-21(32-3)9-7-20/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,29) |
InChI Key |
BDUCEJAMTBUKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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